N-{4-[4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-amido]phenyl}furan-2-carboxamide N-{4-[4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-amido]phenyl}furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1207014-37-6
VCID: VC7562409
InChI: InChI=1S/C26H18ClN3O3S/c27-18-7-5-17(6-8-18)21-16-34-24(23(21)30-13-1-2-14-30)26(32)29-20-11-9-19(10-12-20)28-25(31)22-4-3-15-33-22/h1-16H,(H,28,31)(H,29,32)
SMILES: C1=CN(C=C1)C2=C(SC=C2C3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)NC(=O)C5=CC=CO5
Molecular Formula: C26H18ClN3O3S
Molecular Weight: 487.96

N-{4-[4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-amido]phenyl}furan-2-carboxamide

CAS No.: 1207014-37-6

Cat. No.: VC7562409

Molecular Formula: C26H18ClN3O3S

Molecular Weight: 487.96

* For research use only. Not for human or veterinary use.

N-{4-[4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-amido]phenyl}furan-2-carboxamide - 1207014-37-6

Specification

CAS No. 1207014-37-6
Molecular Formula C26H18ClN3O3S
Molecular Weight 487.96
IUPAC Name N-[4-[[4-(4-chlorophenyl)-3-pyrrol-1-ylthiophene-2-carbonyl]amino]phenyl]furan-2-carboxamide
Standard InChI InChI=1S/C26H18ClN3O3S/c27-18-7-5-17(6-8-18)21-16-34-24(23(21)30-13-1-2-14-30)26(32)29-20-11-9-19(10-12-20)28-25(31)22-4-3-15-33-22/h1-16H,(H,28,31)(H,29,32)
Standard InChI Key VBJIXDYYAYDAEY-UHFFFAOYSA-N
SMILES C1=CN(C=C1)C2=C(SC=C2C3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)NC(=O)C5=CC=CO5

Introduction

N-{4-[4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-amido]phenyl}furan-2-carboxamide is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of thiophene derivatives and is characterized by the presence of a chlorophenyl group and a pyrrolyl group attached to the thiophene ring.

Synthesis and Chemical Reactions

The synthesis of N-{4-[4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-amido]phenyl}furan-2-carboxamide typically involves multi-step organic reactions. These reactions require specific conditions such as temperature control, solvent choice, and reaction time to optimize yield and purity. Techniques like thin-layer chromatography and nuclear magnetic resonance spectroscopy are often employed to monitor progress and confirm product identity.

Synthesis Steps

  • Preparation of Intermediates: Involves the synthesis of the thiophene and furan rings with the appropriate functional groups.

  • Coupling Reactions: The chlorophenyl and pyrrolyl groups are attached to the thiophene ring through amide formation.

  • Final Assembly: The furan ring is attached to the phenyl group via an amide linkage.

Potential Applications

  • Pharmacological Research: Investigating its effects on various biological pathways.

  • Material Science: Exploring its properties for material innovations.

Scientific Applications and Future Directions

This compound represents a significant area of interest for researchers looking to exploit its unique properties for therapeutic applications or material innovations. Further studies are needed to fully elucidate its biological activities and potential uses.

Future Research Directions

  • Biological Activity Studies: In-depth investigations into its pharmacological effects.

  • Material Science Applications: Exploring its potential in advanced materials.

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